Ethyl 5-fluoro-8-methyl-4-(methylamino)quinoline-3-carboxylate
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Overview
Description
Ethyl 5-fluoro-8-methyl-4-(methylamino)quinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly due to their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-fluoro-8-methyl-4-(methylamino)quinoline-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a quinoline intermediate, followed by fluorination and subsequent esterification to introduce the ethyl ester group .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-fluoro-8-methyl-4-(methylamino)quinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature and solvent, are tailored to the specific reaction being performed.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds. These products can have different biological and chemical properties, making them useful for further research and applications.
Scientific Research Applications
Ethyl 5-fluoro-8-methyl-4-(methylamino)quinoline-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.
Biology: The compound is studied for its interactions with biological molecules and its potential as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of ethyl 5-fluoro-8-methyl-4-(methylamino)quinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication, leading to its potential use as an antimicrobial or anticancer agent . The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating its precise molecular interactions.
Comparison with Similar Compounds
Ethyl 5-fluoro-8-methyl-4-(methylamino)quinoline-3-carboxylate can be compared with other quinoline derivatives, such as:
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Mefloquine: Another antimalarial agent with a fluorinated quinoline core.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H15FN2O2 |
---|---|
Molecular Weight |
262.28 g/mol |
IUPAC Name |
ethyl 5-fluoro-8-methyl-4-(methylamino)quinoline-3-carboxylate |
InChI |
InChI=1S/C14H15FN2O2/c1-4-19-14(18)9-7-17-12-8(2)5-6-10(15)11(12)13(9)16-3/h5-7H,4H2,1-3H3,(H,16,17) |
InChI Key |
UEORYRIJJLJIQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)C)F)NC |
Origin of Product |
United States |
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